5-Bromophthalide

Descripción

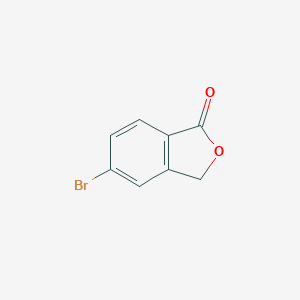

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSPXLCLQIZFHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345267 | |

| Record name | 5-Bromophthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64169-34-2 | |

| Record name | 5-Bromophthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64169-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromophthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1(3H)-Isobenzofuranone, 5-bromo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromophthalide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromophthalide is a brominated derivative of phthalide, recognized as a critical intermediate in the field of organic and medicinal chemistry.[1] Its chemical structure lends itself to a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, most notably in the pharmaceutical industry.[1] This guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its primary applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| CAS Number | 64169-34-2 | [2][3][4][5][6] |

| Molecular Formula | C₈H₅BrO₂ | [2][3][6] |

| Molecular Weight | 213.03 g/mol | [2][3][4][7] |

| Appearance | White to light yellow crystalline solid/powder | [1][2][8] |

| Melting Point | 162-166 °C | [2][9] |

| Boiling Point (Predicted) | 377.7 ± 42.0 °C | [2][9] |

| Density (Predicted) | 1.742 ± 0.06 g/cm³ | [2] |

| Solubility | Soluble in acetone | [2] |

| InChI Key | IUSPXLCLQIZFHL-UHFFFAOYSA-N | [2] |

| SMILES | BrC1=CC=C2C(=O)OCC2=C1 | [10] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its effective use in research and development.

Synthesis of this compound

1. Synthesis from 5-Aminophthalide (B188718) via Sandmeyer Reaction

This method involves the conversion of an amino group to a bromo group using a diazonium salt intermediate.

-

Step 1: Diazotization

-

A mixture of 16.8 g of 5-aminophthalide in 34 ml of 48% aqueous hydrobromic acid is cooled to 0°C in an ice bath.[11]

-

A solution of 7.8 g of sodium nitrite (B80452) in 15 ml of water is added while maintaining the temperature below 5°C.[11]

-

The mixture is stirred for an additional 30 minutes at approximately 0°C.[11]

-

-

Step 2: Bromination

-

Step 3: Isolation and Purification

-

The product is filtered and washed with water until neutral.[11]

-

Recrystallization from 100 ml of isopropanol (B130326) yields the final product.[11]

-

2. Synthesis from 4-Bromophthalic Anhydride (B1165640) via Reduction

This process involves the selective reduction of one of the carbonyl groups of the anhydride.

-

Step 1: Preparation of the Reaction Mixture

-

A solution of 455 g of 4-bromophthalic anhydride in 545 g of THF is prepared at 25°C.[12]

-

A slurry of 48 g of sodium borohydride (B1222165) in 450 g of THF is prepared and pre-cooled to 5°C.[12]

-

-

Step 2: Reduction

-

The 4-bromophthalic anhydride solution is added to the sodium borohydride slurry. The temperature is noted to increase from 5°C to 15°C.[12]

-

-

Step 3: Work-up and Crystallization

Purification of this compound

Recrystallization from Ethanol (B145695)

-

A slurry of 260 g of wet, crude this compound is prepared in 540 g of ethanol containing 5% water at 25°C.[12]

-

The slurry is heated to 70-80°C and held at that temperature for one hour.[12]

-

The temperature is then lowered to 25°C over one hour to induce recrystallization and held at this temperature for another hour.[12]

-

The crystallized product is filtered, washed with 150 g of aqueous 95% ethanol, and dried at 80°C for 2 hours.[12]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Chromatographic techniques such as HPLC and UPLC are employed for the separation and quantification of this compound, allowing for the assessment of its purity.[8] UPLC, in particular, offers enhanced speed, sensitivity, and resolution.[8] A developed UPLC method for determining the content of this compound in Citalopram hydrobromide drug substance utilized an Acquity UPLC HSS C18 SB column (100 mm x 2.1mm, 1.8 µm particle size) maintained at 40°C.[8]

Applications in Drug Development

This compound is a key intermediate in the synthesis of the widely used antidepressant drug, Citalopram.[2][8][10] The following diagram illustrates the logical workflow from a precursor to this compound and its subsequent role in the synthesis of Citalopram.

Caption: Synthesis pathways to this compound and its use in Citalopram synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 64169-34-2 [chemicalbook.com]

- 3. This compound | 64169-34-2 | FB19306 | Biosynth [biosynth.com]

- 4. 5-溴苯酞 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 64169-34-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. This compound | C8H5BrO2 | CID 603144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound|CAS 64169-34-2|High-Purity Reagent [benchchem.com]

- 9. This compound | CAS#:64169-34-2 | Chemsrc [chemsrc.com]

- 10. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. prepchem.com [prepchem.com]

- 12. echemi.com [echemi.com]

- 13. WO2004089924A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

5-Bromophthalide: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Molecular Structure, Properties, and Synthesis of a Key Pharmaceutical Intermediate

Introduction

5-Bromophthalide (5-Bromo-3H-isobenzofuran-1-one) is a halogenated heterocyclic compound that serves as a critical building block in the synthesis of various pharmaceutical and agrochemical agents. Its molecular structure, characterized by a phthalide (B148349) core with a bromine substituent, imparts specific reactivity that is leveraged in the construction of more complex molecules. This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, detailed experimental protocols for its synthesis, and its pivotal role as an intermediate in the production of the widely used antidepressant, citalopram (B1669093).

Molecular Structure and Properties

This compound is a solid, crystalline compound with the molecular formula C₈H₅BrO₂.[1][2][3][4][5][6] Its molecular weight is 213.03 g/mol .[1][2][3][4][5][6] The structure consists of a bicyclic system where a furanone ring is fused to a benzene (B151609) ring, with a bromine atom attached to the aromatic ring at position 5.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrO₂ | [1][2][3][4][5][6] |

| Molecular Weight | 213.03 g/mol | [1][2][3][4][5][6] |

| CAS Number | 64169-34-2 | [1][3] |

| IUPAC Name | 5-bromo-3H-isobenzofuran-1-one | [1] |

| Synonyms | 5-Bromo-1(3H)-isobenzofuranone, 5-bromo-3H-2-benzofuran-1-one | [1][2] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 162-166 °C | [2][3][7] |

| Solubility | Soluble in acetone | [7] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Two common and well-documented methods are the reduction of 4-bromophthalic anhydride (B1165640) and the Sandmeyer reaction of 5-aminophthalide (B188718).

Method 1: Reduction of 4-Bromophthalic Anhydride

This method involves the selective reduction of one of the carbonyl groups of 4-bromophthalic anhydride to yield this compound.

Materials:

-

4-bromophthalic anhydride

-

Sodium borohydride (B1222165)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (concentrated)

-

Sodium chloride (aqueous solution)

-

Ethanol (95%)

Procedure:

-

A solution of 4-bromophthalic anhydride (455 g) in THF (545 g) is prepared at 25°C.

-

In a separate reaction vessel, a slurry of sodium borohydride (48 g) in THF (450 g) is prepared and cooled to 5°C.

-

The 4-bromophthalic anhydride solution is added to the sodium borohydride slurry over approximately 3 hours, maintaining the temperature below 15°C.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at 25°C.

-

The reaction is quenched by the addition of water and acidified with concentrated hydrochloric acid.

-

The mixture is heated to 55-60°C, leading to the separation of an organic and an aqueous phase.

-

The organic phase, containing a mixture of this compound and 6-bromophthalide, is separated and washed with an aqueous sodium chloride solution to remove boric acid residues.

-

The THF is partially distilled off.

-

Crude this compound is selectively crystallized by the controlled cooling of the solution.

-

The crystallized product is filtered, washed with aqueous ethanol, and dried to yield this compound with a purity of >99%.[8]

Method 2: Synthesis from 5-Aminophthalide via Sandmeyer Reaction

This protocol outlines the synthesis of this compound starting from 5-aminophthalide, which itself can be synthesized from phthalic imidine in a multi-step process.

Materials:

-

5-aminophthalide

-

48% aqueous hydrobromic acid

-

Sodium nitrite (B80452)

-

Cuprous bromide

Procedure:

-

A mixture of 5-aminophthalide (16.8 g) in 48% aqueous hydrobromic acid (34 ml) is cooled to 0°C in an ice bath.

-

A solution of sodium nitrite (7.8 g) in water (15 ml) is added while maintaining the temperature below 5°C to form the diazonium salt. The mixture is stirred for an additional 30 minutes at approximately 0°C.

-

The diazonium salt solution is added portion-wise to a mixture of freshly prepared cuprous bromide (28.2 g) and 48% aqueous hydrobromic acid (18 ml) at room temperature. The reaction is exothermic, and the temperature may rise to around 38°C.

-

The mixture is stirred for one hour after the addition is complete.

-

The product is collected by filtration and washed with water until neutral.

-

Recrystallization from isopropanol (100 ml) yields this compound (15.7 g) with a melting point of 153-157°C.[8]

Role in Drug Development: Synthesis of Citalopram

This compound is a key intermediate in the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram. The following diagram illustrates the synthetic pathway from this compound to citalopram.

The synthesis commences with a Grignard reaction between this compound and p-fluorophenylmagnesium halide.[1][2] This is followed by a second Grignard reaction with N,N-dimethylaminopropylmagnesium chloride to form a diol intermediate.[1][2] Subsequent acid-catalyzed dehydration leads to the closure of the phthalane ring.[1][2] The final step involves the replacement of the bromo group with a cyano group via a reaction with cuprous cyanide to yield citalopram.[1][2]

References

- 1. Synthesis - Citalopram [citalopram-kylen.weebly.com]

- 2. US6812355B2 - Process for the manufacture of citalopram hydrobromide from this compound - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bipublication.com [bipublication.com]

- 6. WO2005077927A1 - One pot synthesis of citalopram from 5-cyanophthalide - Google Patents [patents.google.com]

- 7. asianpubs.org [asianpubs.org]

- 8. CN1634906A - Synthesis of 5-bromo phthalide - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of 5-Bromophthalide from 4-Bromophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 5-bromophthalide, a crucial intermediate in the manufacturing of pharmacologically active substances, most notably the antidepressant citalopram. The primary and most direct industrial method involves the selective reduction of 4-bromophthalic anhydride (B1165640). This document details the prevalent experimental protocols, presents quantitative data in a structured format, and offers a visual representation of the synthetic workflow.

Introduction and Reaction Principle

The conversion of 4-bromophthalic anhydride to this compound is a reduction reaction targeting one of the two carbonyl groups of the anhydride moiety. A significant challenge in this synthesis is the formation of an isomeric mixture, as the reduction can non-selectively produce both this compound and 6-bromophthalide.[1][2] Consequently, the process relies not only on an efficient reduction step but also on a carefully controlled purification method, typically selective crystallization, to isolate the desired 5-bromo isomer.[1][2][3]

The most commonly employed reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄) in an organic solvent.[1][2] The reaction proceeds by nucleophilic attack of the hydride ion on one of the carbonyl carbons, followed by intramolecular cyclization to form the lactone ring of the phthalide (B148349) structure.

Experimental Protocols

The following sections describe a common experimental procedure for the synthesis of this compound, compiled from established patent literature.[1][4]

2.1. Materials and Reagents

-

4-Bromophthalic anhydride

-

Sodium borohydride (NaBH₄)

-

Ethylene (B1197577) glycol dimethyl ether (EGDME) or other suitable ether solvent

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Aqueous ethanol (B145695) (95%)

2.2. Reduction of 4-Bromophthalic Anhydride

-

Preparation of Reducing Agent Slurry: A slurry of sodium borohydride is prepared in an organic solvent, such as ethylene glycol dimethyl ether (EGDME), in a reaction vessel at a controlled temperature, typically around 20°C.[4]

-

Preparation of Starting Material Solution: 4-bromophthalic anhydride is dissolved in the same organic solvent (e.g., EGDME) at approximately 20°C.[4]

-

Addition: The solution of 4-bromophthalic anhydride is slowly added to the sodium borohydride slurry. An exothermic reaction is expected, with the temperature potentially rising to around 30°C.[4] The molar ratio of sodium borohydride to 4-bromophthalic anhydride is a critical parameter, with a preferred range of 0.55:1 to 0.60:1.[2]

-

Reaction: The reaction mixture is stirred to ensure the completion of the reduction, which results in a solution containing a mixture of this compound and 6-bromophthalide.

2.3. Work-up and Phase Separation

-

Acidification: Following the reduction, water and a strong acid, such as concentrated hydrochloric acid, are added to the reaction mixture. A preferred weight ratio of water to concentrated HCl is approximately 3:1.[1]

-

Heating and Separation: The acidified mixture is heated to a temperature between 55 and 60°C.[1] At this temperature, the mixture separates into two distinct phases: a lower aqueous phase and an upper, clear organic phase containing the product isomers dissolved in the solvent.[1]

-

Isolation of Organic Phase: The upper organic phase is separated for the subsequent crystallization step.

2.4. Purification by Selective Crystallization

-

Solvent Exchange: The solvent from the isolated organic phase is typically removed, and a crystallization solvent system, such as aqueous ethanol (95%), is added to the residue.[1][4]

-

Heating to Dissolution: The mixture is heated to reflux to ensure complete dissolution of the crude product.[1][4]

-

Controlled Cooling: The solution is subjected to a controlled cooling profile. For instance, cooling from 75°C to 30°C over one hour, followed by holding the temperature at 30°C for another hour.[1][4] This controlled cooling is crucial for selectively crystallizing the this compound isomer.

-

Isolation and Drying: The crystallized solid is collected by filtration and washed with fresh aqueous ethanol.[4] The resulting wet cake is then dried, for example at 80°C, to yield the purified this compound.[4] The filtration residue is found to be significantly enriched with the this compound isomer.[1][4]

Quantitative Data Summary

The table below summarizes the key quantitative parameters from the described synthesis protocol.

| Parameter | Value / Condition | Source |

| Reactants & Ratios | ||

| 4-Bromophthalic Anhydride | 227 g | [4] |

| Sodium Borohydride | 22.7 g | [4] |

| Molar Ratio (NaBH₄ : Anhydride) | ~0.57 : 1 | [2] |

| Solvent | ||

| Type | Ethylene glycol dimethyl ether (EGDME) | [4] |

| Volume for Anhydride | 300 g | [4] |

| Volume for NaBH₄ | 200 g | [4] |

| Reaction Conditions | ||

| Initial Temperature | 20°C | [4] |

| Temperature during addition | 20°C to 30°C | [4] |

| Work-up | ||

| Acidification | Water and concentrated HCl | [1] |

| Heating Temperature | 55 - 60°C | [1] |

| Purification | ||

| Crystallization Solvent | Aqueous Ethanol (95%) and Water | [1][4] |

| Cooling Profile | 75°C to 30°C over 1 hour | [1][4] |

| Product Composition (Crude Solid) | ||

| This compound | ~80% | [1][4] |

| 6-Bromophthalide | ~20% | [1][4] |

| Overall Yield | ~15% | [4] |

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages in the synthesis of this compound from 4-bromophthalic anhydride.

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Bromophthalide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromophthalide is a halogenated aromatic compound that serves as a crucial intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry. Its versatile reactivity makes it a valuable building block for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a visualization of its role in synthetic pathways.

Core Physical and Chemical Properties

This compound is a white to off-white or light yellow crystalline solid at room temperature.[1][2] It is soluble in acetone (B3395972) and freely soluble in organic solvents like toluene, while being only sparingly soluble in isopropanol (B130326) and slightly soluble in water.[1][3]

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅BrO₂ | [4][5] |

| Molecular Weight | 213.03 g/mol | [5][6] |

| Melting Point | 161-168 °C | [7][8] |

| Boiling Point | 377.7 °C at 760 mmHg (Predicted) | [9] |

| Density | 1.7 g/cm³ (Predicted) | [9] |

| Appearance | White to cream to brown or yellow to orange crystalline powder | [7][8] |

| Solubility | Soluble in acetone; sparingly soluble in IPA & Toluene | [2][3] |

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Spectra available, detailed chemical shifts require direct analysis. | [6] |

| ¹³C NMR | Spectra available, detailed chemical shifts require direct analysis. | [6] |

| Infrared (IR) Spectroscopy | ATR-IR spectra available. | [6] |

| Mass Spectrometry (MS) | GC-MS data available. | [6] |

Note: While the availability of spectroscopic data is confirmed, specific peak assignments and detailed spectral reproductions are best obtained from the direct sources cited.

Experimental Protocols

The synthesis of this compound is well-documented, with two primary routes being prevalent in the literature.

Synthesis from 4-Bromophthalic Anhydride (B1165640)

This method involves the reduction of 4-bromophthalic anhydride.

Methodology:

A solution of 4-bromophthalic anhydride (e.g., 197 g) in a suitable organic solvent such as tetrahydrofuran (B95107) (THF) (e.g., 250 g) is prepared at room temperature (25 °C).[10] This solution is then added to a pre-cooled (5 °C) slurry of a reducing agent, typically sodium borohydride (B1222165) (e.g., 18.5 g), in the same solvent (e.g., 150 g THF).[10] The addition is performed cautiously, as an exothermic reaction is expected, with the temperature rising to approximately 15 °C.[10] After the addition is complete, the reaction mixture is stirred for an additional hour at 25 °C.[10]

The excess sodium borohydride is then neutralized by the careful addition of water and an acid, such as hydrochloric acid, until the pH of the mixture is acidic. The resulting precipitate, a mixture of this compound and its isomer 6-bromophthalide, is collected by filtration. The desired this compound is then selectively crystallized from the crude product, for instance, by using aqueous ethanol.[10]

Multi-step Synthesis from Phthalimide

This synthetic route involves nitration, reduction, and a Sandmeyer reaction.

Methodology:

-

Nitration: Phthalimide is nitrated using a mixture of nitric acid and sulfuric acid at 0 °C to produce 5-nitrophthalimide.[2]

-

Reduction: The nitro group of 5-nitrophthalimide is then reduced to an amino group to form 5-aminophthalide (B188718). This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[2]

-

Diazotization and Sandmeyer Reaction: The 5-aminophthalide is dissolved in an acidic solution (e.g., hydrobromic acid) and cooled to 0-5 °C.[11] An aqueous solution of sodium nitrite (B80452) is then added to form the corresponding diazonium salt.[11] This intermediate is subsequently converted to this compound via a Sandmeyer reaction, which involves the addition of cuprous bromide (CuBr).[2] The product is then isolated through filtration and can be purified by recrystallization.

Role in Synthetic Pathways

This compound is a key intermediate in the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI) antidepressant, citalopram (B1669093).[2] The following diagram illustrates the synthetic workflow from this compound to citalopram.

Caption: Synthetic pathway from this compound to Citalopram.

Reactivity and Applications

The bromine atom on the aromatic ring of this compound is the primary site of its chemical reactivity, making it susceptible to various substitution and coupling reactions.[12] This reactivity is exploited in organic synthesis to introduce new functional groups and build more complex molecular architectures.

Beyond its prominent role in the synthesis of citalopram, this compound is also utilized in the development of other pharmaceuticals, including anti-inflammatory and analgesic drugs.[13] Furthermore, its unique properties have led to its use in the creation of fluorescent dyes and in material science for the formulation of specialty polymers.[13]

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, and eye protection.[6] It is advisable to work in a well-ventilated area to avoid inhalation of the powder.[1]

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined physical and chemical properties, coupled with its versatile reactivity, establish it as a valuable intermediate in organic synthesis. A thorough understanding of its characteristics and synthetic methodologies is essential for its effective application in research and development.

References

- 1. 64169-34-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound | 64169-34-2 [chemicalbook.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US6812355B2 - Process for the manufacture of citalopram hydrobromide from this compound - Google Patents [patents.google.com]

- 5. This compound | 64169-34-2 | FB19306 | Biosynth [biosynth.com]

- 6. This compound | C8H5BrO2 | CID 603144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. This compound | CAS#:64169-34-2 | Chemsrc [chemsrc.com]

- 10. WO2004089924A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 11. CN1634906A - Synthesis of 5-bromo phthalide - Google Patents [patents.google.com]

- 12. This compound|CAS 64169-34-2|High-Purity Reagent [benchchem.com]

- 13. chemimpex.com [chemimpex.com]

5-Bromophthalide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for 5-Bromophthalide, a key intermediate in the synthesis of various pharmaceuticals, including the antidepressant citalopram.[1][2] Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes known qualitative information and presents standardized experimental protocols for determining the solubility and stability of pharmaceutical compounds like this compound.

Core Properties of this compound

| Property | Value | Source |

| CAS Number | 64169-34-2 | [1] |

| Molecular Formula | C₈H₅BrO₂ | [3] |

| Molecular Weight | 213.03 g/mol | [3] |

| Appearance | Beige to light yellow crystalline powder | [1] |

| Melting Point | 162-166 °C | [1] |

| Storage | Inert atmosphere, Room Temperature, Keep dry | [1] |

Solubility Data

Quantitative solubility data for this compound in a range of solvents is not extensively reported in the available literature. However, qualitative descriptions indicate its solubility profile.

| Solvent | Solubility | Notes |

| Acetone | Soluble | [1] |

| Water | Insoluble | [4] |

| Organic Solvents | Generally used in organic synthesis, implying solubility in common organic solvents.[4] |

Stability Profile

Experimental Protocols

The following are detailed, representative methodologies for determining the solubility and stability of a compound such as this compound. These protocols are based on standard pharmaceutical industry practices.

Protocol 1: Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various solvents.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, methanol, acetone, acetonitrile, and relevant buffer solutions).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of this compound is used for quantification.

-

Data Analysis: The solubility is expressed in units such as mg/mL or mol/L. The experiment is performed in triplicate for each solvent and temperature.

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Methodology:

-

Stress Conditions: Solutions of this compound are prepared in suitable solvents and subjected to the following stress conditions as per ICH guidelines[5]:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: The solid compound is kept at 105°C for 48 hours.

-

Photostability: The solid compound and its solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

-

Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and diluted to a suitable concentration. The samples are then analyzed by a stability-indicating HPLC method.

-

Method Development: The HPLC method is developed to separate the parent this compound peak from all significant degradation product peaks. A photodiode array (PDA) detector is often used to assess peak purity.

-

Data Analysis: The percentage degradation is calculated. The chromatograms are analyzed to identify the number and relative abundance of degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the major degradation products.

Visualizations

The following diagrams illustrate typical workflows for the experimental protocols described above.

Caption: Experimental workflow for solubility determination.

Caption: Workflow for a forced degradation study.

References

- 1. This compound | 64169-34-2 [chemicalbook.com]

- 2. CN1634906A - Synthesis of 5-bromo phthalide - Google Patents [patents.google.com]

- 3. This compound | C8H5BrO2 | CID 603144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 64169-34-2 | FB19306 | Biosynth [biosynth.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5-Bromophthalide: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromophthalide (CAS No. 64169-34-2). Aimed at researchers, scientists, and professionals in the field of drug development, this document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is organized into clear, tabular formats for ease of reference and comparison. Furthermore, this guide outlines the experimental protocols employed for data acquisition and includes a logical workflow diagram to illustrate the process of spectroscopic analysis.

Introduction

This compound is a halogenated derivative of phthalide (B148349) and serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] A thorough characterization of its chemical structure is paramount for its application in synthetic organic chemistry and drug discovery. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating the molecular structure and confirming the identity and purity of such compounds. This guide presents a consolidation of the key spectroscopic data for this compound to support ongoing and future research endeavors.

Spectroscopic Data

The following sections provide a detailed summary of the NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[3] The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.91 | d | 1.8 | 1 | H-4 |

| 7.77 | dd | 8.2, 1.8 | 1 | H-6 |

| 7.64 | d | 8.2 | 1 | H-7 |

| 5.35 | s | - | 2 | H-3 (CH₂) |

Solvent: CDCl₃, Reference: TMS

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 170.1 | C-1 (C=O) |

| 148.8 | C-7a |

| 134.1 | C-6 |

| 128.9 | C-4 |

| 127.3 | C-7 |

| 126.3 | C-5 |

| 123.6 | C-3a |

| 68.6 | C-3 (CH₂) |

Solvent: CDCl₃, Reference: TMS

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3094, 3071, 3034 | Weak | Aromatic C-H Stretch |

| 2965, 2928 | Weak | Aliphatic C-H Stretch |

| 1761 | Strong | C=O Stretch (Lactone) |

| 1599, 1578, 1464 | Medium-Strong | Aromatic C=C Stretch |

| 1346 | Medium | CH₂ Bend |

| 1287, 1209 | Strong | C-O Stretch |

| 1067, 1028 | Strong | C-O Stretch |

| 932, 893, 831 | Strong | C-H Out-of-plane Bend |

| 772 | Strong | C-Br Stretch |

Technique: Attenuated Total Reflectance (ATR)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[1]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 214 | 95 | [M+2]⁺ (with ⁸¹Br) |

| 212 | 100 | [M]⁺ (with ⁷⁹Br) |

| 185 | 15 | [M-CO]⁺ (with ⁸¹Br) |

| 183 | 15 | [M-CO]⁺ (with ⁷⁹Br) |

| 157 | 10 | [M-CO-C₂H₂]⁺ (with ⁸¹Br) |

| 155 | 10 | [M-CO-C₂H₂]⁺ (with ⁷⁹Br) |

| 104 | 40 | [M-Br]⁺ |

| 76 | 80 | [C₆H₄]⁺ |

| 75 | 55 | [C₆H₃]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The data presented in this guide were acquired using standard spectroscopic techniques for the analysis of solid organic compounds.

NMR Spectroscopy Protocol

A sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was placed in a standard 5 mm NMR tube. Both ¹H and ¹³C NMR spectra were recorded on a high-resolution NMR spectrometer. For the ¹H NMR spectrum, a sufficient number of scans were acquired to obtain a high signal-to-noise ratio. For the ¹³C NMR spectrum, proton decoupling was employed to simplify the spectrum to single lines for each carbon atom.[3]

IR Spectroscopy Protocol

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of solid this compound was placed directly onto the ATR crystal. Pressure was applied to ensure good contact between the sample and the crystal surface. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.[5][6]

Mass Spectrometry Protocol

The mass spectrum was acquired using an Electron Ionization (EI) mass spectrometer. A small amount of the solid sample was introduced into the ion source. The molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio by a mass analyzer.[7]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic data and protocols presented in this technical guide provide a comprehensive characterization of this compound. The NMR data confirms the proton and carbon framework, the IR spectrum identifies the key functional groups, and the mass spectrum corroborates the molecular weight and provides insight into its fragmentation. This information is crucial for its use as a building block in chemical synthesis and for quality control purposes. The provided workflow diagram offers a clear overview of the analytical process.

References

- 1. This compound|CAS 64169-34-2|High-Purity Reagent [benchchem.com]

- 2. This compound | 64169-34-2 [chemicalbook.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. www1.udel.edu [www1.udel.edu]

- 5. agilent.com [agilent.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. rroij.com [rroij.com]

The Discovery and Early Synthesis of 5-Bromophthalide: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromophthalide, a key intermediate in the synthesis of the widely-used antidepressant citalopram (B1669093), has a rich history rooted in early 20th-century organic chemistry. This document provides a comprehensive overview of its discovery, historical synthetic routes, and modern preparation methods. It includes detailed experimental protocols, quantitative physicochemical data, and visualizations of synthetic pathways to serve as a valuable resource for researchers and professionals in the field of medicinal and process chemistry.

Introduction

This compound, with the systematic IUPAC name 5-Bromo-2-benzofuran-1(3H)-one, is a brominated derivative of phthalide (B148349). Its significance in the pharmaceutical industry primarily stems from its role as a crucial precursor in the multi-step synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram and its single-enantiomer derivative, escitalopram. The strategic placement of the bromine atom on the phthalide core allows for the introduction of other functional groups necessary for the final drug molecule. This guide delves into the historical context of its first synthesis and traces the evolution of its preparation methods.

Discovery and Historical Context

The first documented synthesis of this compound appears to date back to 1931, as reported by L.F. Levy and H. Stephen in the Journal of the Chemical Society. Their work described a four-stage process starting from 4-nitrophthalimide, which provided the foundation for subsequent investigations into halogenated phthalides. Another notable early contribution was made by J. Tirouflet in 1951, further expanding the knowledge of this class of compounds. These early methods, while groundbreaking for their time, often involved multiple steps and resulted in modest overall yields.

Over the decades, as the demand for citalopram grew, more efficient and scalable synthetic routes for this compound were developed. These newer methods focused on improving yield, reducing the number of steps, and utilizing more readily available starting materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 64169-34-2 | |

| Molecular Formula | C₈H₅BrO₂ | |

| Molecular Weight | 213.03 g/mol | |

| Melting Point | 164 - 168 °C | |

| Appearance | White to light yellow crystalline solid | |

| Purity | ≥ 98% (GC) | |

| Synonyms | 5-Bromo-1(3H)-isobenzofuranone, 5-Bromoisobenzofuran-1(3H)-one |

Synthetic Methodologies

Several synthetic pathways to this compound have been reported in the literature. The following sections provide detailed experimental protocols for some of the key methods.

Synthesis from 5-Aminophthalide (B188718) via Sandmeyer Reaction

A common and relatively efficient method for the preparation of this compound involves the diazotization of 5-aminophthalide followed by a Sandmeyer reaction with a copper(I) bromide catalyst.

Experimental Protocol:

-

Diazotization: In a suitable reaction vessel, suspend 5-aminophthalide in an aqueous solution of hydrobromic acid (4 M HBr).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for a specified time to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate vessel, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.

-

To this catalyst solution, add the previously prepared diazonium salt solution portion-wise, controlling the addition rate to manage any effervescence.

-

After the addition is complete, allow the reaction to proceed at room temperature with stirring.

-

Workup and Purification: Filter the resulting solid precipitate and wash it thoroughly with water.

-

The crude this compound can be further purified by recrystallization from a suitable solvent, such as isopropanol, to yield the final product.

Logical Workflow for Synthesis from 5-Aminophthalide:

Caption: Synthesis of this compound from 5-Aminophthalide.

Synthesis from 4-Bromophthalic Anhydride (B1165640) by Reduction

A more recent and industrially relevant method involves the selective reduction of 4-bromophthalic anhydride. This process typically yields a mixture of this compound and its isomer, 6-bromophthalide, from which the desired product can be selectively crystallized.

Experimental Protocol:

-

Reduction: Dissolve 4-bromophthalic anhydride in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF) or ethylene (B1197577) glycol dimethyl ether (EGDME), at room temperature.

-

Prepare a slurry of a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), in the same solvent and cool it to a low temperature (e.g., 5 °C).

-

Slowly add the solution of 4-bromophthalic anhydride to the reducing agent slurry while maintaining the low temperature. An exotherm is typically observed.

-

After the addition is complete, allow the reaction to stir for an additional period at a slightly higher temperature (e.g., 25 °C) to ensure the reaction goes to completion.

-

Workup: Quench the excess reducing agent by carefully adding an acid, such as hydrochloric acid. This will also acidify the reaction mixture.

-

Separate the organic and aqueous phases.

-

Wash the organic phase with a brine solution to remove any residual boric acid.

-

Selective Crystallization: Partially distill off the solvent from the organic phase.

-

Induce crystallization by controlled cooling of the concentrated solution. The this compound isomer will preferentially crystallize out of the solution.

-

Purification: Filter the crystallized product and wash it with a small amount of cold solvent.

-

The product can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol (B145695) or aqueous ethylene glycol dimethyl ether, to achieve high purity.

Reaction Pathway for the Reduction of 4-Bromophthalic Anhydride:

Caption: Synthesis via reduction of 4-Bromophthalic Anhydride.

Applications in Drug Development

The primary application of this compound is as a key starting material in the synthesis of citalopram. The bromine atom serves as a handle for the introduction of a dimethylaminopropyl group via a Grignard reaction, a critical step in the construction of the final active pharmaceutical ingredient. Its purity and availability are therefore of high importance to the pharmaceutical manufacturing sector. Beyond its use in antidepressant synthesis, this compound and its derivatives are also explored in other areas of medicinal chemistry and materials science.

Conclusion

This compound has a well-established history, with its initial synthesis dating back to the early 1930s. Over the years, the methods for its preparation have evolved significantly, leading to more efficient and scalable processes that are crucial for the pharmaceutical industry. This guide has provided a comprehensive overview of its discovery, key physicochemical properties, and detailed synthetic methodologies. The provided experimental protocols and pathway visualizations serve as a valuable technical resource for professionals engaged in the research and development of pharmaceuticals and fine chemicals.

Industrial Synthesis of 5-Bromophthalide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary industrial manufacturing processes for 5-Bromophthalide, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the antidepressant citalopram.[1][2] The document details the core synthetic methodologies, presents quantitative data in a comparative format, and includes detailed experimental protocols and process diagrams.

Executive Summary

The industrial production of this compound is predominantly achieved through two principal synthetic routes: the reduction of 4-bromophthalic anhydride (B1165640) and a multi-step synthesis commencing from phthalic imide. The choice of a particular route is often dictated by factors such as raw material availability, cost, process efficiency, and the ability to control the formation of isomeric impurities. This guide will focus on these two prominent methods, providing a comprehensive analysis to aid researchers and professionals in process evaluation and development.

Comparative Analysis of Industrial Synthesis Routes

The selection of a synthetic pathway for large-scale production of this compound involves a trade-off between the number of steps, overall yield, and purity of the final product. The two major routes are summarized below.

| Parameter | Route 1: Reduction of 4-Bromophthalic Anhydride | Route 2: Multi-step Synthesis from Phthalic Imide |

| Starting Material | 4-Bromophthalic Anhydride | Phthalic Imide |

| Key Intermediates | Mixture of 5- and 6-Bromophthalide | 4-Nitrophthalimide, 4-Aminophthalimide, 5-Aminophthalide |

| Overall Yield | Information on the final isolated yield of pure this compound after separation is not explicitly stated in the provided text. | >48%[3] |

| Key Advantages | Fewer synthetic steps. | Utilizes readily available starting material. |

| Key Challenges | Formation of 6-bromophthalide isomer requiring selective crystallization.[1][4] | Longer synthetic route with multiple intermediate steps.[3] |

Detailed Synthesis Methodologies

This section provides a detailed examination of the two primary industrial synthesis routes for this compound, including reaction schemes and experimental protocols.

Route 1: Reduction of 4-Bromophthalic Anhydride

This method is a common industrial approach that involves the reduction of 4-bromophthalic anhydride. A key aspect of this process is the selective isolation of the desired this compound isomer from the concurrently formed 6-bromophthalide.[1][4]

Reaction Pathway:

Caption: Reduction of 4-Bromophthalic Anhydride to this compound.

Experimental Protocol:

A detailed experimental protocol for the reduction of 4-bromophthalic anhydride is outlined in patent literature. The process generally involves the following steps:

-

Preparation of the Reducing Agent Slurry: A slurry of sodium borohydride (B1222165) (48 g) is prepared in tetrahydrofuran (B95107) (THF) (450 g) and pre-cooled to 5°C.[1]

-

Preparation of the Starting Material Solution: 4-bromophthalic anhydride (455 g) is dissolved in THF (545 g) at 25°C.[1]

-

Reduction Reaction: The solution of 4-bromophthalic anhydride is added to the cooled sodium borohydride slurry over approximately 3 hours, maintaining the reaction temperature between 5°C and 15°C.[1] After the addition is complete, the reaction is stirred for an additional hour at 25°C.[1]

-

Work-up and Isomer Separation: The reaction mixture is acidified, and the organic and aqueous phases are separated.[1] The organic phase, containing a mixture of this compound and 6-bromophthalide, is then subjected to selective crystallization to isolate the desired this compound.[1]

-

Purification: The crude this compound can be further purified by recrystallization or reslurrying.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Bromophthalic Anhydride (455 g) | [1] |

| Reducing Agent | Sodium Borohydride (48 g) | [1] |

| Solvent | Tetrahydrofuran (THF) (995 g total) | [1] |

| Reaction Temperature | 5-15°C (addition), 25°C (stirring) | [1] |

| Reaction Time | ~4 hours | [1] |

| Purity of Crude Product | Enriched with the 5-isomer (over 55%, preferably over 80%) | [4] |

Route 2: Multi-step Synthesis from Phthalic Imide

This alternative industrial route utilizes phthalic imide as the starting material and proceeds through a series of transformations to yield this compound.[3]

Reaction Pathway:

References

- 1. WO2004089924A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 2. This compound|CAS 64169-34-2|High-Purity Reagent [benchchem.com]

- 3. CN1634906A - Synthesis of 5-bromo phthalide - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

5-Bromophthalide: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

5-Bromophthalide, with the chemical formula C₈H₅BrO₂, is a brominated derivative of phthalide (B148349) that has emerged as a crucial and versatile building block in organic synthesis.[1][2][3] Its unique structure, featuring a reactive bromine atom on an aromatic ring and a lactone moiety, allows for diverse functionalization, making it an excellent intermediate for constructing complex molecular architectures.[1] This guide provides a comprehensive overview of this compound's applications, key reactions, and detailed experimental protocols, highlighting its significance in pharmaceutical development, agrochemical research, and material science.[1][2]

Physicochemical Properties

This compound is a white to off-white or light yellow crystalline solid.[2][4] Its key physical and chemical properties are summarized below, providing essential data for its handling and use in synthesis.

| Property | Value | Reference |

| IUPAC Name | 5-bromo-3H-2-benzofuran-1-one | [3] |

| CAS Number | 64169-34-2 | [5] |

| Molecular Formula | C₈H₅BrO₂ | [3][5] |

| Molecular Weight | 213.03 g/mol | [5] |

| Melting Point | 162-166 °C | [5] |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility | Slightly soluble in water, soluble in organic solvents | [4] |

Synthesis of this compound

The strategic importance of this compound has led to the development of several synthetic routes. A common and effective laboratory-scale synthesis proceeds from phthalimide (B116566) via nitration, reduction of the nitro group, and a subsequent Sandmeyer reaction.[6] This multi-step process provides a reliable pathway to the target molecule.[6] An alternative industrial approach involves the selective reduction of 4-bromophthalic anhydride.[2][7]

This protocol outlines the conversion of 5-aminophthalide to this compound.

-

Diazotization: 5-Aminophthalide is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5 °C.[6][8] An aqueous solution of sodium nitrite (B80452) (NaNO₂) is added dropwise while maintaining the low temperature to form the diazonium salt.[6][8] The molar ratio of acid to amine to nitrite is crucial for efficient conversion.[8]

-

Bromination: The freshly prepared diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in HBr.[6]

-

Work-up: The reaction mixture is warmed to room temperature and stirred until the evolution of nitrogen gas ceases. The product is then extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by recrystallization to yield this compound.[6]

Core Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the carbon-bromine bond, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational for creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of complex molecules.

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species.[9] This reaction is widely used to synthesize biaryls and conjugated systems. For this compound, this allows for the introduction of various aryl or vinyl substituents at the 5-position.[10]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME/H₂O | 80 | Good |

| 2 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 90 | Good |

| 3 | Vinylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | Moderate-Good |

| 4 | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dimethoxyethane | 85 | Good |

Data compiled from representative procedures for aryl bromides.[10][11][12]

-

Reaction Setup: A reaction vessel is charged with this compound (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (3-5 mol%), and a base like potassium carbonate (2.0-3.0 eq.).[10]

-

Solvent and Reaction: A degassed solvent mixture (e.g., dioxane/water or DME/water) is added, and the mixture is heated under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for several hours until TLC or GC-MS analysis indicates completion.[11]

-

Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[13][14] This reaction is invaluable for extending carbon chains and creating complex olefinic structures from this compound.

Table 2: Representative Conditions for Heck Coupling of Aryl Bromides

| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (1) / PPh₃ (2) | Et₃N | DMF | 100-130 | High |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (0.5) | K₂CO₃ | NMP | 140 | High |

| 3 | Pent-4-en-2-ol | [Pd(η³-C₃H₅)Cl]₂ (0.01) | K₃PO₄ | Dioxane | 120 | Moderate-High |

| 4 | Styrene | Pd(II)-complex (1) | Et₃N | DMF | 130 | High |

Data compiled from representative procedures for aryl bromides.[13][15][16]

-

Reaction Setup: In a flask, this compound (1.0 eq.), the alkene (1.5 eq.), a palladium source like Pd(OAc)₂ (1-2 mol%), a phosphine (B1218219) ligand (if required), and a base (e.g., triethylamine (B128534) or potassium carbonate, 2-3 eq.) are combined.[15]

-

Solvent and Reaction: A polar aprotic solvent such as DMF or NMP is added. The mixture is degassed and heated under an inert atmosphere at 100-140 °C for 4-24 hours.[15]

-

Work-up: The reaction is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated, followed by purification via chromatography.

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by a combination of palladium and copper salts.[17] This reaction is the premier method for synthesizing aryl alkynes, which are versatile intermediates for further transformations.

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | THF | 65 | High |

| 2 | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 80 | High |

| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 80-90 | High |

| 4 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | Toluene | 70 | Good |

Data compiled from representative procedures for aryl bromides.[18][19][20][21]

-

Reaction Setup: Under an inert atmosphere, a flask is charged with this compound (1.0 eq.), a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst such as CuI (1-10 mol%).[19]

-

Solvent and Reagents: A suitable solvent (e.g., THF or DMF) is added, followed by an amine base (e.g., triethylamine, >2 eq.) and the terminal alkyne (1.2 eq.).[19][20]

-

Reaction: The mixture is stirred at a temperature ranging from room temperature to 90 °C until the starting material is consumed.[20]

-

Work-up: The reaction mixture is filtered, and the filtrate is concentrated. The residue is dissolved in an appropriate organic solvent, washed with water and brine, dried, and purified by column chromatography.

Applications in the Synthesis of Bioactive Molecules

This compound is not merely an academic curiosity; it is a pivotal intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical industry.[1][2]

-

Antidepressants: It is a well-established key precursor in the industrial synthesis of the selective serotonin (B10506) reuptake inhibitors (SSRIs) Citalopram and its S-enantiomer, Escitalopram.[2] The synthesis involves a Grignard reaction followed by further functionalization.

-

Agrochemicals: The phthalide scaffold and its derivatives are explored in the development of novel herbicides and fungicides.[2]

-

Material Science: The unique electronic properties of functionalized phthalides make them suitable for research into advanced materials, including organic light-emitting diodes (OLEDs) and organic semiconductors.[1][2][22]

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its capacity to undergo a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions, provides synthetic chemists with a reliable tool for constructing complex molecular frameworks. Its proven utility in the synthesis of blockbuster pharmaceuticals underscores its industrial relevance. As the demand for novel bioactive compounds and advanced materials continues to grow, the strategic application of this compound is poised to play an even more significant role in driving innovation across the chemical sciences.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound|CAS 64169-34-2|High-Purity Reagent [benchchem.com]

- 3. This compound | C8H5BrO2 | CID 603144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. joshi-group.com [joshi-group.com]

- 5. This compound | 64169-34-2 | FB19306 | Biosynth [biosynth.com]

- 6. echemi.com [echemi.com]

- 7. WO2004089924A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 8. CN1634906A - Synthesis of 5-bromo phthalide - Google Patents [patents.google.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Heck Reaction [organic-chemistry.org]

- 14. Heck reaction - Wikipedia [en.wikipedia.org]

- 15. arkat-usa.org [arkat-usa.org]

- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. rsc.org [rsc.org]

- 21. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. chemimpex.com [chemimpex.com]

The Latent Potential of 5-Bromophthalide in Agrochemical Innovation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromophthalide, a halogenated derivative of phthalide (B148349), is emerging as a versatile scaffold with significant potential in the development of novel agrochemicals. Its inherent chemical reactivity and structural features offer a promising starting point for the synthesis of a new generation of fungicides, herbicides, and insecticides. This technical guide provides an in-depth analysis of the current understanding and potential applications of this compound and its derivatives in agriculture, summarizing key data, experimental methodologies, and outlining logical frameworks for future research and development.

While direct and extensive research on this compound's agrochemical applications is still nascent, the broader class of phthalides, including halogenated analogs, has demonstrated significant biological activity. This guide consolidates available data to build a strong case for the focused exploration of this compound in agrochemical discovery.

Insecticidal Applications: A Promising Frontier

The most compelling evidence for the agrochemical potential of bromo-substituted phthalides lies in their insecticidal properties. Research into phthalide analogs has demonstrated their potent activity against various pests.

A notable study on the toxicity of phthalide analogs against the lesser grain borer (Rhyzopertha dominica), a significant pest of stored grain, identified a bromo-substituted compound with remarkable efficacy. The compound, rac-(2R,2aS,4R,4aS,6aR,6bS,7R)-7-bromohexahydro-2,4-methano-1,6-dioxacyclopenta[cd]pentalen-5(2H)-one, exhibited mortality rates comparable to the commercial insecticide Bifenthrin®.[1]

Table 1: Insecticidal Activity of a Bromo-substituted Phthalide Analog against Rhyzopertha dominica [1]

| Compound | LD50 (μg g⁻¹) | LT50 (hours) |

| rac-(2R,2aS,4R,4aS,6aR,6bS,7R)-7-bromohexahydro-2,4-methano-1,6-dioxacyclopenta[cd]pentalen-5(2H)-one | 1.97 | 24 |

| Bifenthrin® (Commercial Insecticide) | 9.11 | 24 |

Sublethal doses of this bromo-phthalide analog also significantly reduced the emergence of the first progeny of R. dominica, indicating its potential to disrupt pest life cycles.[1]

Experimental Protocols

Synthesis of this compound:

A common synthetic route to this compound involves the reduction of 4-bromophthalic anhydride (B1165640).

-

Reaction: 4-bromophthalic anhydride is reduced in an organic solvent.

-

Acidification: The reaction mixture is then acidified.

-

Phase Separation: The mixture is separated into aqueous and organic phases.

-

Crystallization: this compound is selectively crystallized from the organic phase.

Insecticidal Bioassay Protocol (Adapted from studies on phthalide analogs): [1]

-

Compound Application: Solutions of the test compound in an appropriate solvent (e.g., acetone) are applied to filter paper discs.

-

Solvent Evaporation: The solvent is allowed to evaporate completely.

-

Insect Introduction: A specific number of adult insects (e.g., R. dominica) are introduced into a petri dish containing the treated filter paper.

-

Mortality Assessment: Mortality is recorded at specified time intervals (e.g., 24, 48, 72 hours).

-

Data Analysis: The lethal dose 50 (LD50) and lethal time 50 (LT50) are calculated using probit analysis.

Herbicidal Potential: Targeting Weeds with Phthalides

Studies on natural phthalides have indicated that the presence of electron-withdrawing groups on the aromatic ring can enhance herbicidal activity. This structure-activity relationship suggests that this compound, with its bromine substituent, is a strong candidate for development as a novel herbicide.

Research has shown that phthalide derivatives can significantly inhibit the growth of various weed species. For instance, certain synthetic phthalides have demonstrated promising herbicidal effects against weeds like Chinese amaranth (B1665344) and barnyard grass.[2] While specific data for this compound is not yet available, the general trend observed for halogenated phthalides is encouraging.

Experimental Protocols

Herbicidal Activity Screening (General Protocol):

-

Plant Material: Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and crop species are sown in pots containing a suitable growth medium.

-

Compound Application: Test compounds are dissolved in a suitable solvent and applied as a pre-emergence or post-emergence spray at various concentrations.

-

Growth Conditions: Plants are maintained in a controlled environment (greenhouse) with appropriate light, temperature, and humidity.

-

Efficacy Evaluation: Herbicidal efficacy is assessed visually after a specific period (e.g., 14-21 days) by scoring the percentage of growth inhibition or plant mortality compared to untreated controls.

-

EC50 Determination: The effective concentration required to cause 50% inhibition (EC50) is calculated.

References

A Technical Guide to the Synthesis of 5-Bromophthalide via Liquid-Phase Catalytic Oxidation

Executive Summary: 5-Bromophthalide is a pivotal chemical intermediate, primarily utilized in the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI) antidepressant, Citalopram.[1][2] This technical guide provides an in-depth exploration of its synthesis, with a core focus on the liquid-phase catalytic oxidation of 4-bromo-o-xylene (B1216868), a key industrial route.[3][4] The document details the reaction pathway, common catalytic systems, and general process parameters. While specific, detailed industrial protocols for this exact transformation are proprietary, this guide furnishes researchers and drug development professionals with a comprehensive overview, supplemented by detailed experimental protocols for the synthesis of the necessary precursor and an alternative production method.

Introduction to this compound

This compound (CAS: 64169-34-2) is a brominated derivative of phthalide, presenting as a white to light yellow crystalline solid with a melting point of approximately 162-168 °C.[2][5] Its molecular structure, featuring a lactone fused to a brominated benzene (B151609) ring, makes it a versatile building block in organic synthesis. Its most notable application is serving as a key precursor in the multi-step synthesis of Citalopram and its S-enantiomer, Escitalopram.[2] The synthesis of high-purity this compound is therefore a critical step in the manufacturing chain of these widely used pharmaceuticals.

Primary Synthesis Route: Catalytic Oxidation of 4-Bromo-o-xylene

The liquid-phase catalytic oxidation of 4-bromo-o-xylene is a direct and effective method for producing this compound.[3][4] This process involves the selective oxidation of the two methyl groups on the aromatic ring in the presence of a transition metal catalyst and an oxidant, typically air or pure oxygen.

Reaction Pathway

The transformation of 4-bromo-o-xylene to this compound is a multi-step oxidative process. One methyl group is oxidized to a carboxylic acid, while the second methyl group is oxidized to a hydroxymethyl group. The resulting intermediate, 4-bromo-2-(hydroxymethyl)benzoic acid, then undergoes a rapid intramolecular cyclization (lactonization) under the reaction conditions to yield the stable this compound product.

Key Catalytic Systems

The industrial oxidation of substituted xylenes (B1142099) is dominated by multimetallic catalyst systems, most notably the Cobalt-Manganese-Bromine (Co/Mn/Br) system.[6] This system, typically used in an acetic acid solvent, is highly effective for converting methyl groups on an aromatic ring to carboxylic acids.

-

Cobalt (Co) and Manganese (Mn) : These transition metals are the primary catalysts. They cycle between their higher and lower oxidation states (e.g., Co²⁺/Co³⁺, Mn²⁺/Mn³⁺) to facilitate the free-radical autoxidation mechanism.[6]

-

Bromine (Br) : Often introduced as HBr, NaBr, or an organic bromide, the bromide source acts as a radical chain promoter. It helps to abstract hydrogen atoms from the methyl groups, which is a critical initiation step, thereby accelerating the reaction rate significantly.

General Reaction Parameters

While exact parameters are process-specific, the liquid-phase oxidation of alkylaromatics generally operates under the following conditions:

-

Temperature: 150-220 °C

-

Pressure: 15-30 bar (maintained to keep the solvent in the liquid phase and ensure sufficient oxygen concentration)

-

Solvent: Acetic acid is the most common solvent due to its stability under oxidizing conditions and its ability to dissolve the reactants and catalyst salts.[6]

-

Oxidant: Compressed air is the preferred oxidant for economic reasons.

Logical Relationship of Catalyst Components

The Co/Mn/Br system functions through a synergistic free-radical mechanism. The diagram below illustrates the interplay between the components to generate the radicals necessary for the oxidation cascade.

Experimental Methodologies and Data

General Experimental Workflow

The workflow for a typical batch liquid-phase catalytic oxidation reaction is a sequential process involving reactor charging, reaction execution under controlled conditions, and product workup.

Detailed Protocol: Synthesis of Precursor 4-Bromo-o-xylene

The starting material, 4-bromo-o-xylene, is typically prepared by the electrophilic bromination of o-xylene. The key to this synthesis is controlling the reaction temperature to favor the desired isomer and minimize side products.[7][8]

Reaction: o-Xylene + Br₂ --(Fe/I₂ catalyst)--> 4-Bromo-o-xylene + HBr

Protocol: A procedure adapted from Organic Syntheses involves placing o-xylene, iron filings, and a crystal of iodine in a three-necked flask equipped with a stirrer, dropping funnel, and condenser.[7] The flask is cooled in an ice-salt bath to maintain an internal temperature of 0°C to -5°C.[7] Bromine is added dropwise over several hours while maintaining the low temperature.[7] After the addition, the mixture is allowed to stand, then washed successively with water and a dilute sodium hydroxide (B78521) solution.[7] The crude product is purified by steam distillation followed by distillation under reduced pressure.[7]

Table 1: Summary of Data for 4-Bromo-o-xylene Synthesis

| Parameter | Value / Condition | Source |

|---|---|---|

| Reactants | ||

| o-Xylene | 4.72 moles | [7] |

| Bromine | 4.13 moles | [7] |

| Catalyst | ||

| Iron Filings | 12 g | [7] |

| Iodine | 1 crystal | [7] |

| Reaction Conditions | ||

| Temperature | 0 to -5 °C | [7] |

| Bromine Addition Time | 3 hours | [7] |

| Workup | ||

| Washing Agents | Water, 3% NaOH solution | [7] |

| Purification | Steam distillation, vacuum distillation | [7] |

| Results | ||

| Boiling Point | 92–94 °C / 14–15 mm Hg | [7] |

| Yield | 94–97% (based on bromine) |[7] |

Detailed Protocol: Alternative Synthesis via Reduction

An alternative route to this compound involves the reduction of 4-bromophthalic anhydride (B1165640).[3] This method produces a mixture of 5-bromo and 6-bromo isomers, from which the desired 5-isomer can be selectively crystallized.[3]

Reaction: 4-Bromophthalic Anhydride + NaBH₄ --(Solvent)--> this compound + 6-Bromophthalide

Protocol: A feed solution is prepared by dissolving 4-bromophthalic anhydride in a suitable organic solvent like Tetrahydrofuran (THF).[3] This solution is added slowly to a slurry of the reducing agent, sodium borohydride (B1222165) (NaBH₄), in THF, pre-cooled to around 5°C.[3] The temperature is maintained between 5°C and 15°C during the addition.[3] After the addition is complete, the reaction is stirred for an additional hour at 25°C.[3] The reaction is then quenched and acidified, leading to phase separation. The desired this compound is selectively crystallized from the organic phase.[3]

Table 2: Summary of Data for this compound Synthesis via Reduction

| Parameter | Value / Condition | Source |

|---|---|---|

| Reactants | ||

| 4-Bromophthalic Anhydride | 455 g | [3] |

| Sodium Borohydride (NaBH₄) | 48 g | [3] |

| Solvent | ||

| Tetrahydrofuran (THF) | ~1000 g | [3] |

| Reaction Conditions | ||

| Initial Temperature | 5 °C | [3] |